4-[2-(4-Methyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
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Overview
Description
4-[2-(4-Methyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a benzamide core linked to a triazole ring through a thioacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic conditions.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives in the presence of a catalyst.
Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with a benzamide derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridyl and benzamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Methyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(4-pyridyl)-1,2,4-triazole: Shares the triazole core but lacks the benzamide moiety.
Benzamide Derivatives: Compounds like N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide have similar structural features but different functional groups.
Uniqueness
4-[2-(4-Methyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to its combination of a triazole ring, a thioacetyl bridge, and a benzamide core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C17H16N6O2S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H16N6O2S/c1-23-16(12-6-8-19-9-7-12)21-22-17(23)26-10-14(24)20-13-4-2-11(3-5-13)15(18)25/h2-9H,10H2,1H3,(H2,18,25)(H,20,24) |
InChI Key |
WKBKSTDTYCPDHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=NC=C3 |
Origin of Product |
United States |
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